4-(Pyridin-3-yl)oxazole
Overview
Description
4-(Pyridin-3-yl)oxazole is a heterocyclic compound that features both a pyridine ring and an oxazole ring. The presence of these two rings imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom. This combination of rings contributes to the compound’s stability and reactivity.
Mechanism of Action
Target of Action
Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their therapeutic effects.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Pyridin-3-yl)oxazole are largely determined by its interactions with various biomolecules. Oxazole derivatives have been found to interact with a wide range of enzymes and proteins, often through non-covalent interactions
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . These effects are likely mediated through the compound’s interactions with various cellular targets, influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Oxazole derivatives are known to bind to various enzymes and receptors, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . The reaction is carried out at room temperature, and the oxazolines are prepared in a stereospecific manner with inversion of stereochemistry.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This involves the use of packed reactors containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles. The flow process offers advantages such as improved safety, higher yields, and reduced reaction times compared to batch synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of this compound typically yields oxazole derivatives.
Reduction: Reduction reactions can produce reduced oxazole derivatives.
Substitution: Substitution reactions yield various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyridin-3-yl)oxazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological processes and as a building block for bioactive molecules.
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness: 4-(Pyridin-3-yl)oxazole is unique due to the presence of both a pyridine and an oxazole ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-pyridin-3-yl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-7(4-9-3-1)8-5-11-6-10-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKACMCPCVZHPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=COC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663712 | |
Record name | 3-(1,3-Oxazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681135-57-9 | |
Record name | 3-(1,3-Oxazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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